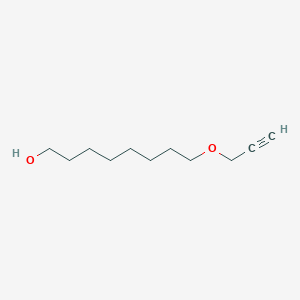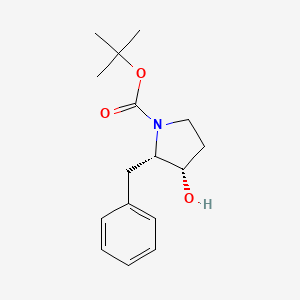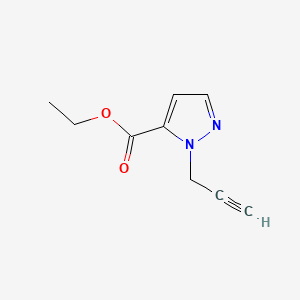
8-(Prop-2-yn-1-yloxy)octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Prop-2-yn-1-yloxy)octan-1-ol is an organic compound characterized by its unique structure, which includes a propargyl ether group attached to an octanol backbone. This compound is typically a colorless to pale yellow liquid with a distinctive odor . It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 8-(Prop-2-yn-1-yloxy)octan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of octan-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
8-(Prop-2-yn-1-yloxy)octan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the propargyl ether group, leading to the formation of different substituted ethers.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Solvents: Dimethylformamide (DMF), dichloromethane (CH2Cl2).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
8-(Prop-2-yn-1-yloxy)octan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive propargyl group.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism by which 8-(Prop-2-yn-1-yloxy)octan-1-ol exerts its effects involves its reactive propargyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification .
Vergleich Mit ähnlichen Verbindungen
8-(Prop-2-yn-1-yloxy)octan-1-ol can be compared with other similar compounds, such as:
8-(But-2-yn-1-yloxy)octan-1-ol: Similar structure but with a butynyl group instead of a propargyl group.
8-(Prop-2-yn-1-yloxy)decan-1-ol: Similar structure but with a longer decanol backbone.
8-(Prop-2-yn-1-yloxy)hexan-1-ol: Similar structure but with a shorter hexanol backbone
The uniqueness of this compound lies in its specific combination of the propargyl ether group and the octanol backbone, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
8-prop-2-ynoxyoctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-10-13-11-8-6-4-3-5-7-9-12/h1,12H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKRJZJDKLDKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8104800.png)









